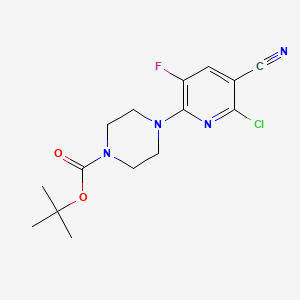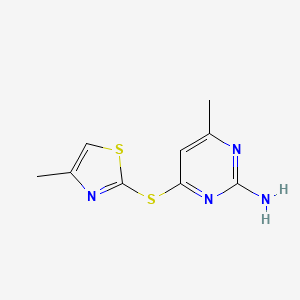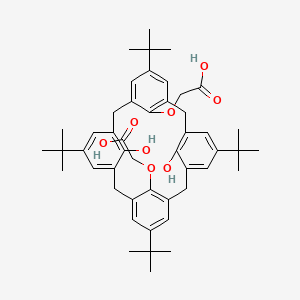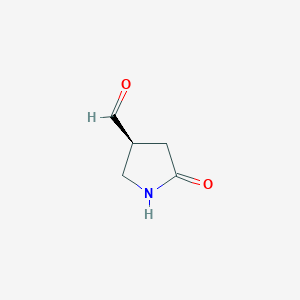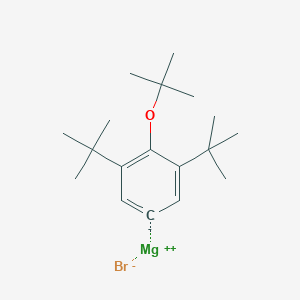
(4-t-Butoxy-3,5-di-tert-butylphenyl)magnesium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-tert-butoxy-3,5-di-tert-butylphenyl)magnesium bromide, 0.50 M in tetrahydrofuran (THF), is an organomagnesium compound commonly used in organic synthesis. This compound is a Grignard reagent, which is highly reactive and useful for forming carbon-carbon bonds. The presence of the tert-butoxy and di-tert-butyl groups provides steric hindrance, making it a unique reagent in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-tert-butoxy-3,5-di-tert-butylphenyl)magnesium bromide typically involves the reaction of 4-tert-butoxy-3,5-di-tert-butylbromobenzene with magnesium metal in the presence of THF. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The reaction conditions include:
Temperature: Room temperature to reflux
Solvent: THF
Atmosphere: Inert (nitrogen or argon)
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale reactors: Equipped with inert gas purging systems
Continuous monitoring: To ensure the reaction proceeds efficiently
Purification: Using distillation or crystallization to obtain the desired product in high purity
Analyse Des Réactions Chimiques
Types of Reactions
(4-tert-butoxy-3,5-di-tert-butylphenyl)magnesium bromide undergoes various types of reactions, including:
Nucleophilic addition: To carbonyl compounds, forming alcohols
Nucleophilic substitution: With alkyl halides, forming new carbon-carbon bonds
Coupling reactions: Such as the Kumada coupling, forming biaryl compounds
Common Reagents and Conditions
Carbonyl compounds: Aldehydes, ketones, esters
Alkyl halides: Bromides, chlorides, iodides
Catalysts: Nickel or palladium catalysts for coupling reactions
Solvents: THF, diethyl ether
Major Products
Alcohols: From nucleophilic addition to carbonyl compounds
Alkanes and alkenes: From nucleophilic substitution with alkyl halides
Biaryl compounds: From coupling reactions
Applications De Recherche Scientifique
(4-tert-butoxy-3,5-di-tert-butylphenyl)magnesium bromide is used in various scientific research applications, including:
Organic synthesis: As a Grignard reagent for forming carbon-carbon bonds
Pharmaceuticals: In the synthesis of complex drug molecules
Material science: For the preparation of polymers and advanced materials
Catalysis: As a precursor for catalysts in various chemical reactions
Mécanisme D'action
The mechanism of action of (4-tert-butoxy-3,5-di-tert-butylphenyl)magnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups or alkyl halides. The tert-butoxy and di-tert-butyl groups provide steric hindrance, which can influence the reactivity and selectivity of the compound in various reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-tert-butoxy-3,5-dimethylphenyl)magnesium bromide
- (4-tert-butylphenyl)magnesium bromide
- (4-methoxyphenyl)magnesium bromide
Uniqueness
(4-tert-butoxy-3,5-di-tert-butylphenyl)magnesium bromide is unique due to the presence of both tert-butoxy and di-tert-butyl groups, which provide significant steric hindrance. This steric effect can enhance the selectivity and reactivity of the compound in specific reactions, making it a valuable reagent in organic synthesis.
Propriétés
Formule moléculaire |
C18H29BrMgO |
|---|---|
Poids moléculaire |
365.6 g/mol |
Nom IUPAC |
magnesium;1,3-ditert-butyl-2-[(2-methylpropan-2-yl)oxy]benzene-5-ide;bromide |
InChI |
InChI=1S/C18H29O.BrH.Mg/c1-16(2,3)13-11-10-12-14(17(4,5)6)15(13)19-18(7,8)9;;/h11-12H,1-9H3;1H;/q-1;;+2/p-1 |
Clé InChI |
LRPGMBXYENJASL-UHFFFAOYSA-M |
SMILES canonique |
CC(C)(C)C1=C(C(=C[C-]=C1)C(C)(C)C)OC(C)(C)C.[Mg+2].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]propan-1-amine](/img/structure/B14886988.png)
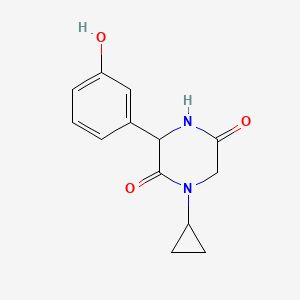
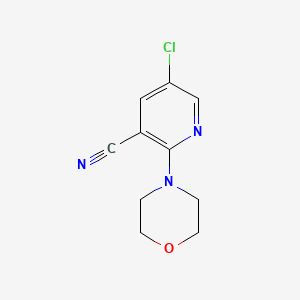
![2-(2-Bromophenyl)-7-chloroimidazo[1,2-a]pyridine](/img/structure/B14887010.png)

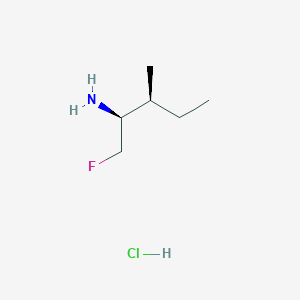
![N-(1-(1-Acryloylpiperidin-3-yl)-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-(3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)propanamide](/img/structure/B14887018.png)
